An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Benzodioxan-6,7-diol
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Benzodioxan-6,7-diol
This guide provides a comprehensive technical overview of 1,4-Benzodioxan-6,7-diol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, plausible synthetic routes, spectroscopic profile, reactivity, and its significant potential as a scaffold in medicinal chemistry. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.
Introduction: The Versatility of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a recurring and highly valued scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds.[1][2][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for designing molecules that interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable range of activities, including anti-inflammatory, anticancer, antimicrobial, and potent modulatory effects on the central nervous system.[2][4][5]
1,4-Benzodioxan-6,7-diol, also known as 2,3-dihydro-1,4-benzodioxine-6,7-diol, represents a foundational building block within this chemical class. Its catechol-like dihydroxy functionality offers a reactive handle for extensive chemical modification, positioning it as a strategic starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. This guide will explore the essential chemical characteristics of this compound to empower its effective use in research and development.
Core Chemical and Physical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. 1,4-Benzodioxan-6,7-diol is a small molecule whose structure combines an aromatic ring, a dioxane ring, and a reactive diol functional group.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diol | [6] |
| Synonyms | 1,4-BENZODIOXAN-6,7-DIOL, 6,7-dihydroxy-1,4-benzodioxane | [6] |
| CAS Number | 90111-35-6 | [6][7] |
| Molecular Formula | C₈H₈O₄ | [6][7] |
| Molecular Weight | 168.15 g/mol | [6][7] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2O)O | [6] |
These properties, sourced from authoritative databases like PubChem, provide the initial data points for any experimental design.[6]
Synthesis and Purification Protocol
While specific literature on the direct synthesis of 1,4-Benzodioxan-6,7-diol is sparse, a reliable synthetic route can be extrapolated from established methods for creating the 1,4-benzodioxane ring system.[1][2][8] The most logical approach involves the Williamson ether synthesis, reacting a catechol-type precursor with a 1,2-dielectrophile. A plausible precursor for this synthesis is 1,2,3,4-tetrahydroxybenzene.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1,4-Benzodioxan-6,7-diol.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the final product against expected spectroscopic data will confirm the efficacy of the method.
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3,4-tetrahydroxybenzene (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base.
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent to create a stirrable slurry.
-
-
Reagent Addition:
-
Slowly add 1,2-dibromoethane (1.1 eq) to the stirring mixture at room temperature. The slight excess of the alkylating agent ensures the consumption of the starting phenol.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate. The organic solvent will partition the desired product from the inorganic salts and residual DMF.
-
Combine the organic layers and wash with brine to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity to elute the more polar product.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate in vacuo to yield pure 1,4-Benzodioxan-6,7-diol.
-
Spectroscopic Characterization Profile
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~6.5-7.0 ppm), corresponding to the protons at the C5 and C8 positions. - Dioxane Protons: A multiplet or two distinct signals integrating to 4 protons in the ~4.2-4.4 ppm region, corresponding to the -OCH₂CH₂O- group.[1][2] - Hydroxyl Protons: Two broad singlets (exchangeable with D₂O) in a variable region, typically ~5.0-6.0 ppm, depending on solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-150 ppm range. The two carbons bearing the hydroxyl groups (C6, C7) would be significantly downfield. - Dioxane Carbons: Signals for the two equivalent -CH₂- carbons of the dioxane ring would appear in the ~64-65 ppm region.[1] |
| FT-IR (ATR) | - O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.[2] - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹. - C-O Stretch (Ether & Phenol): Strong, characteristic peaks in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (aliphatic ether) regions.[1][2] |
| Mass Spec. (ESI-MS) | - [M-H]⁻: Expected molecular ion peak at m/z ≈ 167.03 in negative ion mode. - [M+Na]⁺: Expected molecular ion peak at m/z ≈ 191.03 in positive ion mode. |
Reactivity and Derivatization Potential
The true value of 1,4-Benzodioxan-6,7-diol in drug development lies in its potential for derivatization. The catechol moiety is a versatile platform for building molecular complexity.
Key Reaction Pathways
Caption: Key derivatization pathways for 1,4-Benzodioxan-6,7-diol.
-
O-Alkylation/Acylation: The two hydroxyl groups can be readily alkylated or acylated to introduce a vast array of side chains, modulating properties like lipophilicity, solubility, and target engagement.
-
Cyclization: The adjacent diols can be reacted with aldehydes, ketones, or dihalides to form five- or six-membered rings (acetals, ketals, or ethers), which can lock the conformation or serve as protecting groups.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and ether groups activates the aromatic ring, particularly at the C5 and C8 positions, for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
These transformations allow for the systematic exploration of the chemical space around the benzodioxane core, a key strategy in structure-activity relationship (SAR) studies.[2]
Applications in Research and Drug Discovery
The 1,4-benzodioxane scaffold is a privileged structure in drug design.[3][11] By using 1,4-Benzodioxan-6,7-diol as a starting material, researchers can access novel analogs of proven therapeutic classes.
| Derivative Class | Therapeutic Target/Application | Reference Example |
| α₁-Adrenergic Receptor Antagonists | Hypertension, Benign Prostatic Hyperplasia | Doxazosin contains a 1,4-benzodioxane moiety.[2] New derivatives could offer improved subtype selectivity.[5] |
| Serotonin (5-HT) Receptor Agonists | Anxiety, Depression | The benzodioxane ring is a key pharmacophore for 5-HT₁A receptor ligands.[5] |
| Enzyme Inhibitors (e.g., MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | Benzodioxane-substituted chalcones have shown potent MAO-B inhibitory activity.[4][12] |
| Anticancer Agents | Oncology | Derivatives have been developed as HSF1 pathway inhibitors and cytotoxic agents against prostate cancer cells.[2][5][13] |
| Antibacterial Agents | Infectious Diseases | Benzodioxane derivatives have been investigated as inhibitors of bacterial enzymes like FabH.[4] |
The diol functionality of 1,4-Benzodioxan-6,7-diol is particularly interesting as it mimics the catechol structure present in many endogenous neurotransmitters, suggesting its potential as a starting point for designing novel CNS-active agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 1,4-Benzodioxan-6,7-diol should be consulted when available, general guidelines based on related compounds can be applied.[14][15][16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14][15]
Conclusion
1,4-Benzodioxan-6,7-diol is more than a simple chemical; it is a strategic entry point into a rich and pharmacologically relevant area of chemical space. Its well-defined structure, combined with the versatile reactivity of its catechol moiety, makes it an invaluable tool for medicinal chemists and drug discovery scientists. Understanding its core properties, synthesis, and derivatization potential—as outlined in this guide—is the first step toward unlocking novel therapeutics built upon the evergreen 1,4-benzodioxane scaffold.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
PubChem. (n.d.). 1,4-Benzodioxan-6,7-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
PubChem. (n.d.). 1,4-Benzodioxine-6,7-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]
-
Ciana, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]
-
Quaglia, W., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
-
ResearchGate. (n.d.). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Retrieved from [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]
-
Ciana, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Ciana, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Benzodioxan-6,7-diol | C8H8O4 | CID 13805584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR [m.chemicalbook.com]
- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.fr [fishersci.fr]
- 17. chemscene.com [chemscene.com]
